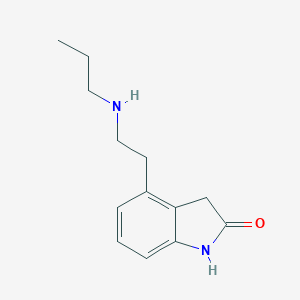

4-(2-(Propylamino)ethyl)indolin-2-one

概要

説明

4-(2-(Propylamino)ethyl)indolin-2-one is a synthetic compound belonging to the indolinone family.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one typically involves multiple steps starting from commercially available precursors. One common method involves the conversion of 2-(2-methyl-3-nitrophenyl)acetic acid into the desired compound through a series of reactions . The process includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the indolinone ring.

Alkylation: Introduction of the propylamino group.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of catalysts and optimized reaction conditions to ensure efficient synthesis .

化学反応の分析

Types of Reactions

4-(2-(Propylamino)ethyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion of the indolinone ring to an oxindole.

Reduction: Reduction of the carbonyl group to a hydroxyl group.

Substitution: Replacement of the propylamino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce hydroxylated indolinones .

科学的研究の応用

Pharmacological Applications

-

Dopamine Agonist Activity :

- 4-(2-(Propylamino)ethyl)indolin-2-one functions as a selective non-ergoline dopamine D2 receptor agonist. It plays a crucial role in the symptomatic treatment of Parkinson's disease and restless leg syndrome by stimulating dopamine receptors, which are vital for regulating movement and coordination .

-

Metabolic Pathways :

- As a metabolite of Ropinirole, this compound is involved in the pharmacokinetics of the parent drug. It is rapidly absorbed and distributed in the body, crossing the blood-brain barrier effectively. The compound's metabolic fate has been studied extensively in various animal models, showing that it undergoes hepatic metabolism primarily via the cytochrome P450 (CYP) isoenzyme CYP1A2 .

-

Clinical Implications :

- Clinical studies have indicated that this compound may be associated with side effects such as orthostatic hypotension, nausea, and changes in blood pressure regulation during dose escalation . Understanding these effects is crucial for optimizing therapeutic regimens for patients with Parkinson's disease.

Biochemical Properties

- Mechanism of Action :

-

Pharmacokinetics :

- The pharmacokinetic profile of this compound reveals a rapid absorption rate with a bioavailability of approximately 50%. It is primarily eliminated through hepatic metabolism, with a relatively short half-life of about 6 hours . The compound's clearance rates vary based on patient demographics and health status.

Case Study: Ropinirole Pharmacokinetics

A study published in Clinical Pharmacokinetics detailed the pharmacokinetic behavior of Ropinirole and its metabolites, including this compound. The research highlighted that nearly all administered doses were rapidly absorbed, with significant distribution beyond total body water in animal models. The study emphasized the importance of understanding the metabolic pathways to predict therapeutic outcomes effectively.

Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C₁₃H₁₈N₂ |

| Role | Metabolite of Ropinirole; dopamine D2 receptor agonist |

| Therapeutic Use | Treatment for Parkinson's disease and restless leg syndrome |

| Pharmacokinetics | Rapid absorption; bioavailability ~50%; half-life ~6 hours |

| Side Effects | Orthostatic hypotension; nausea; blood pressure changes |

作用機序

The mechanism of action of 4-(2-(Propylamino)ethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It is known to modulate dopamine receptors, particularly the D2 receptors, which play a crucial role in neurological functions . This modulation can lead to various therapeutic effects, including the treatment of Parkinson’s disease and restless legs syndrome .

類似化合物との比較

Similar Compounds

Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Indolin-2-one derivatives: A class of compounds with diverse biological activities, including anticancer and anti-inflammatory effects

Uniqueness

4-(2-(Propylamino)ethyl)indolin-2-one is unique due to its specific structural features and the presence of the propylamino group, which imparts distinct biological activities compared to other indolin-2-one derivatives .

生物活性

4-(2-(Propylamino)ethyl)indolin-2-one, also known by its CAS number 106916-16-9, is a compound of significant interest in pharmacological research, particularly due to its structural similarity to dopamine receptor agonists. This compound is a derivative of indolin-2-one and has been studied for its potential therapeutic effects, especially in the context of neurological disorders such as Parkinson's disease.

The molecular formula of this compound is C₁₃H₁₈N₂O, with a molecular weight of 218.29 g/mol. Key physical properties include:

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 387.7 ± 42.0 °C

- Melting Point : 260-265 °C

- LogP : 1.59

These properties suggest that the compound is relatively stable under standard laboratory conditions and may have favorable lipophilicity for biological interactions.

Dopamine Receptor Agonism

This compound is recognized as an active metabolite of Ropinirole, a well-known dopamine D2 receptor agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). Research indicates that this compound exhibits full agonistic activity at human D2 and D3 receptors and partial agonism at the D4 receptor .

The mechanism of action involves binding to dopamine receptors, which modulates dopaminergic neurotransmission. This modulation can alleviate symptoms associated with dopamine deficiency, particularly in Parkinson's disease patients. The compound's interaction with these receptors has been linked to improvements in motor function and reductions in the severity of symptoms related to dopaminergic dysfunction .

Case Studies and Research Findings

- Study on Dopaminergic Activity : A study conducted by Coldwell et al. (1999) compared the functional potencies of various dopamine receptor agonists, including Ropinirole and its metabolites, demonstrating that this compound effectively activates D2-like receptors . The findings suggested that this compound could serve as a potential treatment option for conditions characterized by low dopamine levels.

- Synthesis and Biological Evaluation : Matera et al. described an efficient synthetic route for producing this compound from readily available precursors, emphasizing its potential as a building block for developing new dopaminergic compounds . This study highlighted the compound's utility in synthesizing analogs with enhanced biological activity.

- Anticancer Potential : Emerging research suggests that derivatives of indolin-2-one, including this compound, may exhibit anticancer properties through mechanisms involving protein kinase inhibition . These findings open avenues for exploring this compound beyond neurological applications.

Data Table: Biological Activity Overview

特性

IUPAC Name |

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDWFHAQOZYATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439266 | |

| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106916-16-9 | |

| Record name | SKF-104557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-104557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。